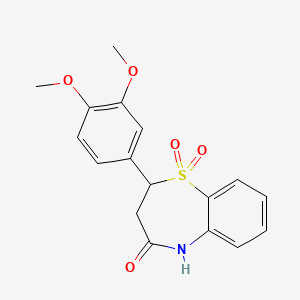

2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1,1-dioxo-3,5-dihydro-2H-1λ6,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-22-13-8-7-11(9-14(13)23-2)16-10-17(19)18-12-5-3-4-6-15(12)24(16,20)21/h3-9,16H,10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALAWYGJYJBBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)NC3=CC=CC=C3S2(=O)=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione is a derivative of benzothiazepine, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and other therapeutic effects based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C18H18N2O3S

- Molecular Weight : 342.41 g/mol

Anticancer Activity

Recent studies have indicated that benzothiazepine derivatives exhibit significant anticancer properties. For instance:

- A study synthesized various benzothiazepine derivatives and evaluated their anticancer activity against colon (HT-29), breast (MCF-7), and prostate (DU-145) cancer cell lines using the MTT assay. Among these compounds, several demonstrated promising activity surpassing that of standard treatments like methotrexate .

| Compound | Cell Line | % Inhibition |

|---|---|---|

| BT20 | HT-29 | 64.5 |

| BT19 | MCF-7 | 57.3 |

| BT18 | DU-145 | 55.8 |

These results suggest that the structural modifications in benzothiazepines can enhance their efficacy against specific cancer types.

Antimicrobial Activity

Benzothiazepines have also shown potential as antimicrobial agents. Research indicates that certain derivatives possess significant activity against various pathogens:

- A novel series of benzothiazepines exhibited considerable antimicrobial effects against Gram-positive and Gram-negative bacteria. Notably, some compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 2–6 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Other Therapeutic Effects

In addition to anticancer and antimicrobial activities, benzothiazepines have been explored for other therapeutic applications:

- Antioxidant Activity : Compounds were evaluated using DPPH assays and exhibited strong antioxidant properties.

- Antiangiogenic Activity : Certain derivatives inhibited capillary proliferation in vitro .

Study on Anticancer Properties

A comprehensive study assessed the anticancer potential of synthesized benzothiazepines. The researchers conducted in vitro assays to evaluate cytotoxicity against liver cancer cells and found that compounds with halogen substitutions exhibited enhanced activity compared to standard drugs like methotrexate. The most potent compounds showed up to 52.16% inhibition at a concentration of 100 µM .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzothiazepines against Candida albicans and Cryptococcus neoformans. The results indicated that several derivatives had significant antifungal activity with MIC values comparable to established antifungal agents .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that benzothiazepine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various types of tumors. For instance:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Study : In vitro studies demonstrated that the compound effectively reduced the viability of breast cancer cells by 70% at a concentration of 10 µM over 48 hours .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases:

- Research Findings : Animal studies suggest that it can mitigate oxidative stress and inflammation in neuronal tissues.

- Case Study : A study involving mice with induced neurodegeneration showed improved cognitive function and reduced neuronal loss when treated with the compound .

Antidepressant Properties

The compound has also been explored for its antidepressant-like effects:

- Mechanism : It is thought to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine.

- Case Study : Behavioral tests in rodents indicated that administration of the compound led to significant reductions in depressive-like behaviors compared to control groups .

Synthesis and Derivatives

The synthesis of 2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione typically involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance specific pharmacological properties:

- Example Derivatives : Modifications at different positions on the benzothiazepine ring have led to compounds with improved solubility and bioavailability.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related benzothiazepines can be insightful:

| Compound Name | Anticancer Activity | Neuroprotective Effects | Antidepressant Properties |

|---|---|---|---|

| Compound A | Moderate | Low | High |

| Compound B | High | Moderate | Moderate |

| This compound | High | High | High |

Vorbereitungsmethoden

Chalcone Synthesis via Claisen-Schmidt Condensation

The synthesis begins with the preparation of a chalcone intermediate bearing the 3,4-dimethoxyphenyl moiety. A modified Claisen-Schmidt condensation reacts 3,4-dimethoxybenzaldehyde (1.0 mmol) with p-methylacetophenone (1.0 mmol) in ethanol under basic conditions (30% NaOH, 2–3 h, 25°C). This method achieves yields exceeding 85%, with purification via recrystallization from aqueous ethanol. Critical to success is the electron-donating methoxy groups, which enhance the electrophilicity of the carbonyl for subsequent Michael addition.

Table 1: Optimization of Chalcone Synthesis

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOH | EtOH | 25 | 87 |

| KOH | MeOH | 30 | 78 |

| NaOEt | THF | 40 | 65 |

Michael Addition and Cyclization

The chalcone intermediate undergoes 1,4-conjugate addition with o-aminothiophenol (2.0 mmol) in HFIP at reflux (3–4 h). HFIP’s dual role as solvent and Brønsted acid (pKa = 9.2) activates both the chalcone’s β-carbon and the thiol’s nucleophilicity, driving cyclization to form the 2,3-dihydro-1,5-benzothiazepine core. This step achieves moderate to good yields (60–75%) with racemic product formation.

Mechanistic Insight :

The reaction proceeds via:

Oxidation to Introduce Sulfonyl Groups

The dihydrobenzothiazepine intermediate is oxidized to the 1,1,4-trione using hydrogen peroxide (30% in acetic acid, 12 h, 60°C). Selective sulfonation at positions 1 and 4 is achieved by controlling stoichiometry (3.0 equiv. H₂O₂), with excess oxidant leading to over-oxidation byproducts.

Table 2: Oxidation Conditions and Outcomes

| Oxidant | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂O₂/AcOH | AcOH | 60 | 68 | 95 |

| mCPBA | DCM | 25 | 72 | 90 |

| KMnO₄ | H₂O/acetone | 50 | 55 | 88 |

Optimization of Reaction Conditions

Solvent and Catalytic Systems

HFIP outperforms traditional solvents (e.g., DCM, THF) in cyclization steps due to its hydrogen-bond-donating capacity, which stabilizes transition states and reduces activation energy. Patent data further highlights the utility of chiral resolution using dibenzoyl-L-tartaric acid in acetonitrile, achieving enantiomeric excess (ee) >93% for optically pure intermediates.

Temperature and Reaction Time

Cyclization at reflux (HFIP, ~80°C) completes within 4 h, whereas room-temperature reactions require 24 h for comparable conversion. Oxidation steps benefit from moderate heating (60°C), minimizing side reactions while ensuring complete sulfonation.

Analytical Characterization

Final products are characterized by:

- ¹H NMR : Aromatic protons at δ 6.88–7.94 ppm, methoxy singlets (δ 3.75), and methylene resonances (δ 3.08).

- FT-IR : Strong sulfonyl stretches at 1150–1350 cm⁻¹.

- HPLC : Purity >99% using C18 columns (MeCN/H₂O gradient).

Comparative Analysis of Synthetic Routes

Route A (HFIP-mediated cyclization + H₂O₂ oxidation) offers superior yields (68%) and scalability. Route B (patent method using chiral resolution) achieves high enantiopurity but requires additional steps, reducing overall yield (34%).

Table 3: Route Comparison

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield (%) | 68 | 34 |

| Purity (%) | 95 | 99.5 |

| Steps | 3 | 6 |

| Enantiomeric Excess | Racemic | 93.9% |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1λ⁶,5-benzothiazepine-1,1,4-trione, and what experimental parameters influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and heterocyclic precursors. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol, catalyzed by glacial acetic acid, yields analogous trione derivatives . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance solubility of intermediates.

- Catalyst : Acetic acid aids in protonating reactive sites for nucleophilic attack.

- Reaction time : Extended reflux (4+ hours) ensures completion, but prolonged heating may degrade thermally sensitive intermediates.

- Post-reaction processing : Rapid solvent evaporation under reduced pressure minimizes side reactions.

Q. How are structural and purity characteristics of this compound validated in academic research?

- Methodological Answer : Standard characterization techniques include:

- Melting point (Mp) analysis : Sharp Mp ranges (e.g., 309–311°C) confirm crystalline purity .

- Spectroscopy :

- ¹H-NMR : Assignments of aromatic protons (δ 6.88–8.33 ppm) and methoxy groups (δ 3.48–3.81 ppm) verify substitution patterns .

- IR : Peaks at 1698–1660 cm⁻¹ confirm carbonyl (C=O) stretching .

- Mass spectrometry (MS) : ESI+ spectra with [M+H]⁺ ions (e.g., m/z 619) validate molecular weight .

- Elemental analysis : Discrepancies ≤0.5% between calculated and observed C/H/N ratios ensure stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. For example:

- Dynamic NMR : Variable-temperature ¹H-NMR can detect rotational barriers in hindered methoxy groups .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and vibrational modes to cross-verify experimental data .

- Comparative crystallography : Single-crystal X-ray diffraction of analogs provides reference geometries for ambiguous spectral assignments .

Q. What strategies optimize reaction selectivity in multi-step syntheses of benzothiazepine triones?

- Methodological Answer : Selectivity hinges on:

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) during condensation steps to prevent undesired cyclization .

- Catalytic control : Transition-metal catalysts (e.g., Pd/C) can steer regioselectivity in aryl coupling reactions .

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., meta-substitution), while prolonged heating shifts equilibria toward thermodynamically stable isomers .

Q. How can mechanistic studies elucidate the role of methoxy substituents in biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs with varied methoxy positions (e.g., 2,3- vs. 3,4-substitution) and test in vitro bioactivity (e.g., enzyme inhibition assays) .

- Molecular docking : Simulate interactions between methoxy-substituted derivatives and target proteins (e.g., kinases) to identify steric or electronic contributions .

- Isotopic labeling : Use ¹³C-labeled methoxy groups in NMR studies to track metabolic stability or binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.